molecular formula C7H8O3 B12966076 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 6914-67-6

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B12966076
CAS No.: 6914-67-6
M. Wt: 140.14 g/mol
InChI Key: BMUKYPDUFGPXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a functionalized organic compound known for its unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a cyclopropane ring fused with an oxirane ring, making it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be achieved through the condensation of 2-chloropropanoic acid with ethyl methacrylate. The reaction is typically carried out using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to act as a versatile scaffold for the development of bioactive molecules. It can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound’s derivatives can interact with cellular pathways involved in disease processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclopropanedicarboxylic anhydride: Shares a similar cyclopropane ring structure but lacks the oxirane ring.

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: Contains a larger bicyclic structure with an additional carbon atom.

    7-Oxabicyclo[4.1.0]heptan-2-one: Features a different ring fusion pattern and functional groups.

Uniqueness

1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of a cyclopropane ring fused with an oxirane ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,5-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-6-3-7(6,2)5(9)10-4(6)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKYPDUFGPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(C(=O)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304888
Record name 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-67-6
Record name NSC167992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.